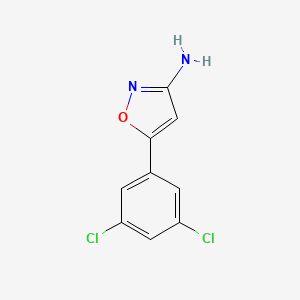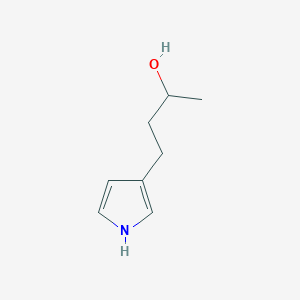
4-(1H-pyrrol-3-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrrol-3-yl)butan-2-ol is a chemical compound that features a pyrrole ring attached to a butanol chain Pyrrole is a five-membered heterocyclic aromatic organic compound, which is a fundamental structural unit in many naturally occurring biological agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrol-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . Another method is the Hantzsch pyrrole synthesis, which involves the reaction of α-halocarbonyl compounds with β-keto esters and ammonia .
Industrial Production Methods: Industrial production of pyrrole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of iron (III) chloride as a catalyst in water allows for the synthesis of N-substituted pyrroles under mild conditions . Additionally, the use of ionic liquids can facilitate regioselective N-substitution of pyrrole with various electrophiles .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1H-pyrrol-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrrole ring can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of N-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-pyrrol-3-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of conductive polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(1H-pyrrol-3-yl)butan-2-ol involves its interaction with various molecular targets and pathways. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways. The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1H-pyrrol-3-ol: A similar compound with a hydroxyl group directly attached to the pyrrole ring.
1H-pyrrol-3-ylmethanol: Another compound with a hydroxyl group attached to a methylene group linked to the pyrrole ring.
Uniqueness: 4-(1H-pyrrol-3-yl)butan-2-ol is unique due to the presence of the butanol chain, which provides additional flexibility and reactivity compared to other pyrrole derivatives.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
4-(1H-pyrrol-3-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NO/c1-7(10)2-3-8-4-5-9-6-8/h4-7,9-10H,2-3H2,1H3 |
InChI-Schlüssel |
XFCLSJCOFDPILO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CNC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


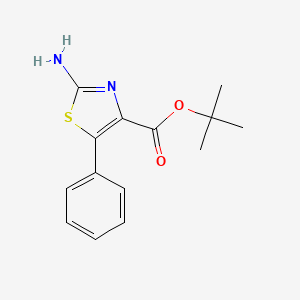
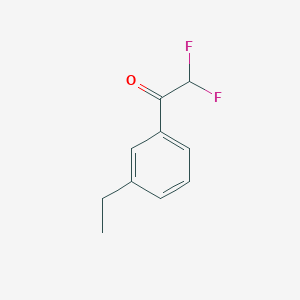
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)

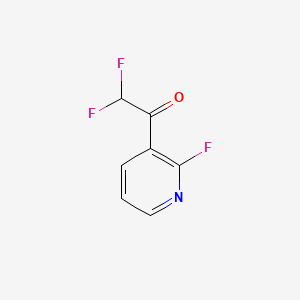
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)
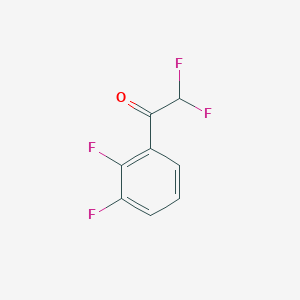
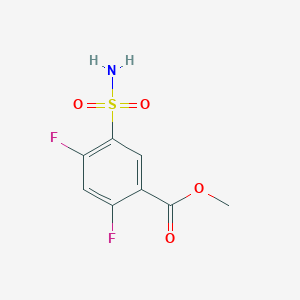
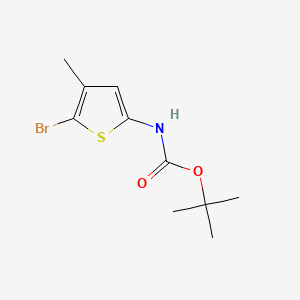
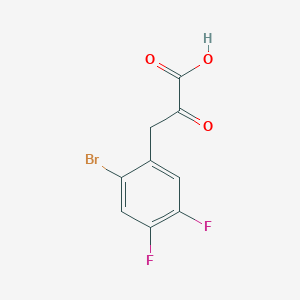
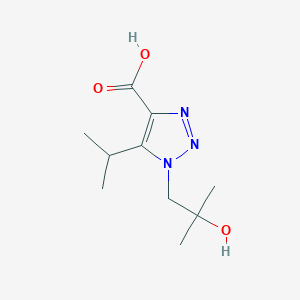
![3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13613037.png)
